molecular formula C8H13N3 B14865503 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14865503
M. Wt: 151.21 g/mol
InChI Key: YRIDLPUZPDFXHT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both methyl groups on the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H13N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h9H,3-5H2,1-2H3

InChI Key

YRIDLPUZPDFXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CCCN2)C

Origin of Product

United States

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